

Physical properties like boiling point and solubility of piperidine compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromobenzyl)piperidine

Cat. No.: B073349

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine, a saturated heterocyclic amine, represents a cornerstone scaffold in medicinal chemistry and organic synthesis. Its six-membered ring containing a nitrogen atom imparts unique physicochemical characteristics that are fundamental to its function and application. A profound understanding of the physical properties of piperidine and its derivatives, particularly boiling point and solubility, is critical for researchers in process development, formulation science, and drug discovery. These properties govern reaction conditions, purification strategies, and the ultimate bioavailability of piperidine-containing active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive examination of the boiling point and solubility of piperidine compounds. It presents quantitative data in a structured format, details standardized experimental protocols for property determination, and illustrates key concepts and workflows through diagrams.

Boiling Point of Piperidine Compounds

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, marking the transition from the liquid to the gas phase. This property is dictated by

the strength of intermolecular forces.

Factors Influencing Boiling Point

The boiling points of piperidine derivatives are primarily influenced by three factors:

- **Intermolecular Forces:** The secondary amine in the piperidine ring (N-H) is capable of hydrogen bonding, a strong intermolecular force that results in a significantly higher boiling point compared to non-polar analogues like cyclohexane. Derivatives with additional hydrogen-bonding groups (e.g., hydroxyl, carboxyl) will have even higher boiling points.
- **Molecular Weight:** For compounds with similar intermolecular forces, the boiling point generally increases with molecular weight due to stronger van der Waals dispersion forces.
- **Molecular Structure:**
 - **N-Substitution:** Replacing the hydrogen on the nitrogen atom (e.g., N-methylpiperidine) eliminates hydrogen bonding capabilities, leading to a lower boiling point than the parent piperidine, despite a higher molecular weight.
 - **C-Substitution:** Adding alkyl groups to the carbon skeleton increases molecular weight and surface area, thus raising the boiling point.
 - **Branching:** Increased branching in substituents can lead to a more compact, spherical shape, reducing the effective surface area for van der Waals interactions and consequently lowering the boiling point.

Data Presentation: Boiling Points of Selected Piperidine Compounds

The following table summarizes the boiling points of piperidine and several key derivatives, illustrating the principles described above.

Compound	Structure	Molecular Weight (g/mol)	Boiling Point (°C)	Key Intermolecular Forces
Piperidine	C ₅ H ₁₁ N	85.15	106	Hydrogen Bonding, Dipole-Dipole, Van der Waals
N-Methylpiperidine	C ₆ H ₁₃ N	99.17	105-108	Dipole-Dipole, Van der Waals
2-Methylpiperidine	C ₆ H ₁₃ N	99.17	117-119	Hydrogen Bonding, Dipole-Dipole, Van der Waals
4-Hydroxypiperidine	C ₅ H ₁₁ NO	101.15	108-114 (at 10 mmHg)	Strong Hydrogen Bonding, Dipole-Dipole, Van der Waals

Data sourced from references[1][2][3][4].

Experimental Protocol: Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample with reasonable accuracy.

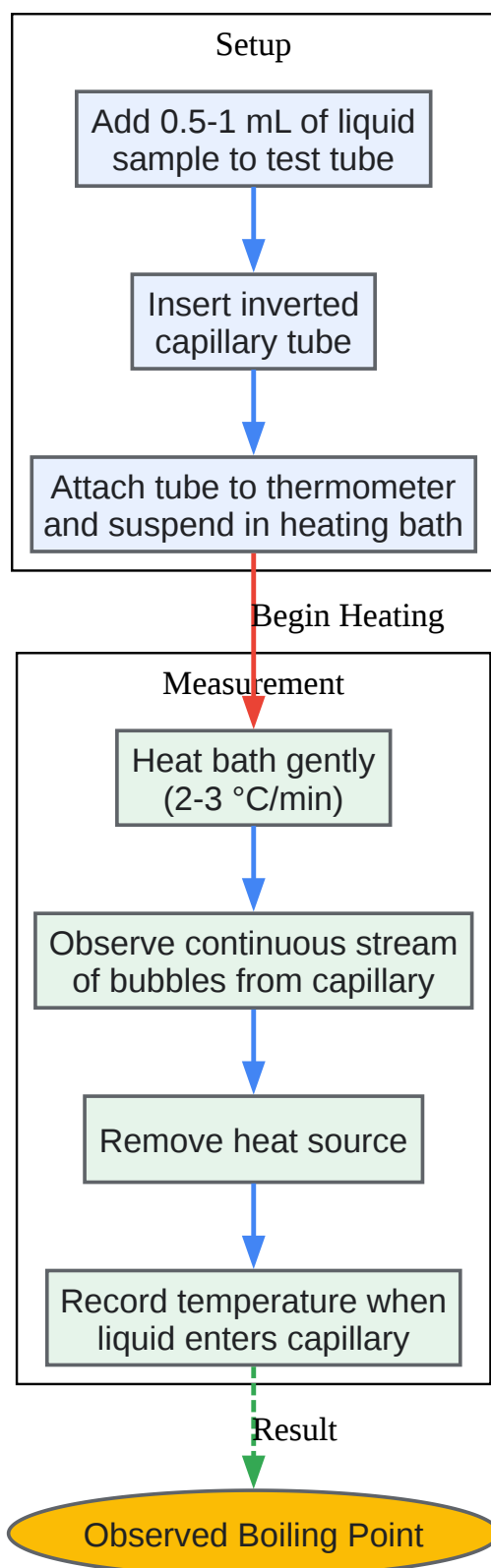
Apparatus:

- Small test tube (e.g., 10 x 75 mm)
- Thermometer with a suitable range
- Capillary tube (sealed at one end)
- Heating apparatus (e.g., oil bath or heating block with stirrer)

- Clamps and stand

Procedure:

- Sample Preparation: Add 0.5-1 mL of the piperidine compound into the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with its open end down.
- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Heating: Suspend the assembly in a heating bath, ensuring the sample is below the level of the heating medium.
- Heating and Observation: Begin heating the bath at a rate of 2-3 °C per minute while stirring the bath to ensure uniform temperature. A slow stream of bubbles will emerge from the capillary tube as trapped air expands.
- Boiling Point Identification: As the temperature approaches the boiling point, the rate of bubbling will increase significantly to form a continuous stream. At this point, remove the heat source.
- Measurement: The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for boiling point determination via the micro-reflux method.

Solubility of Piperidine Compounds

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter in drug development, affecting absorption, distribution, and formulation.

Factors Influencing Solubility

The solubility of piperidine derivatives is governed by the interplay of several factors:

- **Polarity ("Like Dissolves Like"):** The piperidine ring contains both a polar amine group and a nonpolar hydrocarbon backbone.^[5] This dual nature allows it to be miscible with water (due to hydrogen bonding with the nitrogen atom) and also soluble in many organic solvents like ethanol, ether, and chloroform.^[6]^[7] Solubility in nonpolar solvents like hexane is limited.^[6]
- **Substituent Effects:**
 - **Polar Groups:** The addition of polar functional groups (-OH, -COOH, -NH₂) increases the molecule's overall polarity and hydrogen bonding capacity, enhancing its solubility in polar solvents like water.^[8]
 - **Nonpolar Groups:** Increasing the size of nonpolar, lipophilic substituents will decrease aqueous solubility and increase solubility in nonpolar organic solvents.^[5]
- **pH:** As a weak base (pK_a of the conjugate acid is ~11.2), the solubility of piperidine compounds in aqueous media is highly pH-dependent.^[5] In acidic solutions where the pH is below the pK_a, the nitrogen atom becomes protonated to form a charged piperidinium salt. This ionic form is significantly more water-soluble than the neutral free base.^[5] This principle is frequently exploited in drug formulation to create soluble salt forms of basic APIs.
- **Temperature:** For most solid solutes, solubility in liquid solvents increases with temperature.^[8]

Caption: Relationship between pH and the aqueous solubility of piperidine compounds.

Data Presentation: Solubility Profile of Piperidine Compounds

The table below provides a qualitative and quantitative summary of the solubility for piperidine and its derivatives.

Compound	Water	Ethanol	Chloroform / Ether	Hexane
Piperidine	Miscible[6][7]	Soluble[7]	Soluble[7]	Limited[6]
N-Methylpiperidine	Miscible[6][7]	Soluble[6]	Soluble	-
2-Methylpiperidine	Soluble (49 g/L at 25°C)[9][10]	Soluble[11]	Soluble	-
4-Hydroxypiperidine	Soluble[3]	-	Soluble (Slightly in Chloroform) [12]	-

Data sourced from references[3][6][7][9][10][11][12].

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

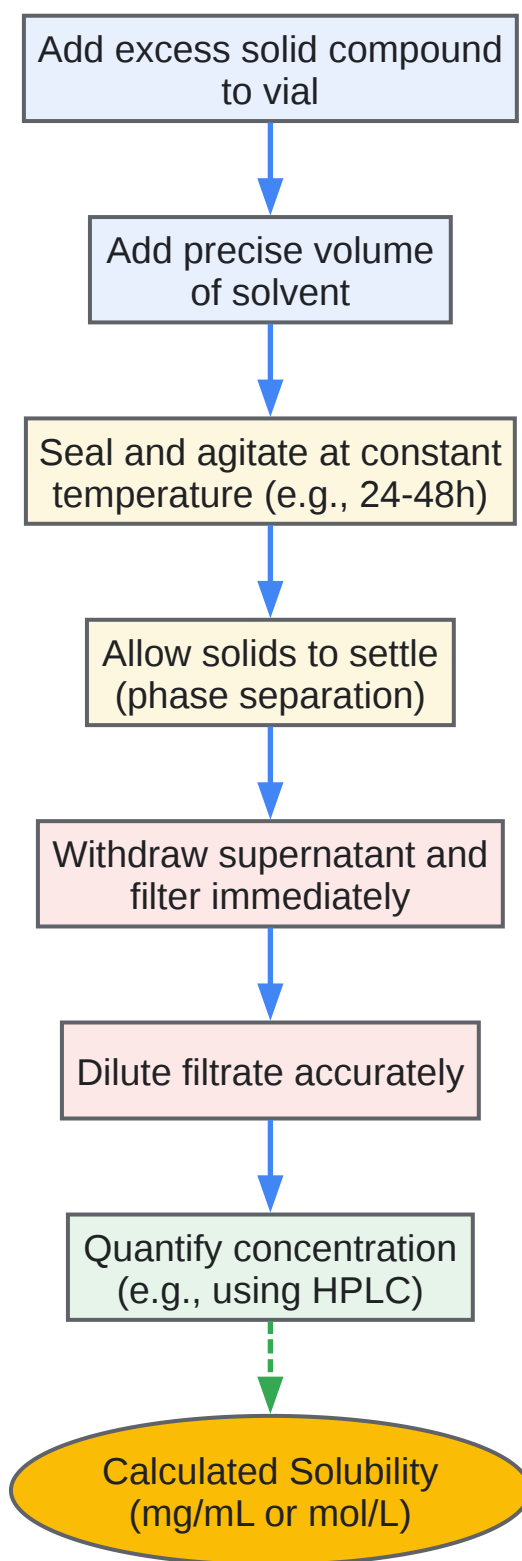
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Glass vials with screw caps
- Analytical balance
- Constant temperature shaker/incubator
- Syringe filters (chemically inert, e.g., PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- **Preparation:** Add an excess amount of the solid piperidine compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential.
- **Solvent Addition:** Add a precise, known volume of the desired solvent (e.g., buffer at a specific pH, or an organic solvent) to the vial.
- **Equilibration:** Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.
- **Sampling and Filtration:** Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
- **Quantification:** Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).
- **Calculation:** Report the solubility in units such as mg/mL or mol/L.



[Click to download full resolution via product page](#)

Caption: Standard workflow for the shake-flask solubility determination method.

Conclusion

The physical properties of piperidine compounds are a direct consequence of their molecular structure. The boiling point is largely dictated by molecular weight and the capacity for hydrogen bonding, which is lost upon N-substitution. Solubility exhibits a dual character, with miscibility in both polar and organic solvents. Crucially for pharmaceutical applications, the aqueous solubility of piperidine derivatives is highly dependent on pH, a feature that is fundamental to the design of effective drug delivery systems. The standardized protocols provided herein offer robust frameworks for the precise and reproducible measurement of these essential properties, empowering researchers to optimize synthetic routes, develop stable formulations, and advance the discovery of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Hydroxypiperidine CAS 5382-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 4-Hydroxypiperidine 98 5382-16-1 [sigmaaldrich.com]
- 5. N-methylpiperidine [stenutz.eu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Page loading... [guidechem.com]
- 8. N-Methylpiperidine, 99% | Fisher Scientific [fishersci.ca]
- 9. Page loading... [guidechem.com]
- 10. echemi.com [echemi.com]
- 11. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]

- To cite this document: BenchChem. [Physical properties like boiling point and solubility of piperidine compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073349#physical-properties-like-boiling-point-and-solubility-of-piperidine-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com